REACTION_SMILES
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[Cl:1][c:2]1[cH:3][cH:4][c:5]([SH:8])[cH:6][cH:7]1.[F:11][c:12]1[c:13]([C:14]#[N:15])[c:16]([F:20])[cH:17][cH:18][cH:19]1.[H-:9].[Na+:10].[O:22]=[CH:23][N:24]([CH3:25])[CH3:26].[OH2:21]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([S:8][c:16]2[c:13]([C:14]#[N:15])[c:12]([F:11])[cH:19][cH:18][cH:17]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Sc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1c(F)cccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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N#Cc1c(F)cccc1Sc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |